molecular formula C10H12BNO3 B13012762 (1-Acetylindolin-4-yl)boronicacid

(1-Acetylindolin-4-yl)boronicacid

Cat. No.: B13012762
M. Wt: 205.02 g/mol
InChI Key: ORRLJEBPIOIIJM-UHFFFAOYSA-N
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Description

(1-Acetylindolin-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an organic substituent and two hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Acetylindolin-4-yl)boronic acid typically involves the reaction of indole derivatives with boronic acid reagents. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness .

Industrial Production Methods: Industrial production of boronic acids, including (1-Acetylindolin-4-yl)boronic acid, often involves large-scale Suzuki-Miyaura coupling reactions. The scalability of this method makes it suitable for industrial applications. The reagents and catalysts used are typically chosen for their cost-effectiveness and availability .

Chemical Reactions Analysis

Types of Reactions: (1-Acetylindolin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .

Mechanism of Action

The mechanism of action of (1-Acetylindolin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boron atom in the compound acts as a Lewis acid, facilitating interactions with electron-rich species .

Comparison with Similar Compounds

Uniqueness: (1-Acetylindolin-4-yl)boronic acid is unique due to the presence of both an indole and a boronic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and medicinal applications .

Properties

Molecular Formula

C10H12BNO3

Molecular Weight

205.02 g/mol

IUPAC Name

(1-acetyl-2,3-dihydroindol-4-yl)boronic acid

InChI

InChI=1S/C10H12BNO3/c1-7(13)12-6-5-8-9(11(14)15)3-2-4-10(8)12/h2-4,14-15H,5-6H2,1H3

InChI Key

ORRLJEBPIOIIJM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2CCN(C2=CC=C1)C(=O)C)(O)O

Origin of Product

United States

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